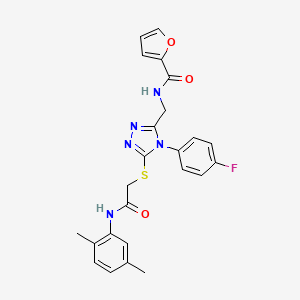

Ácido 1-oxo-2H-2,7-naftiridina-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthyridines, including 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid, has been a topic of considerable interest in the synthetic community . The synthesis of 1,8-naphthyridines has involved multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

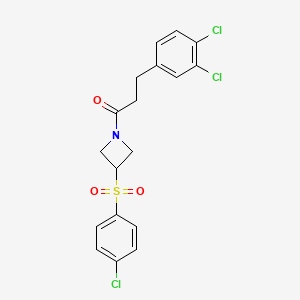

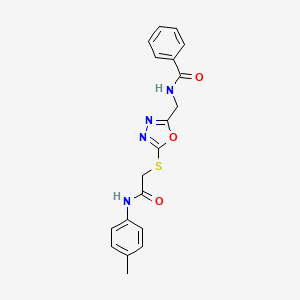

The molecular structure of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid is characterized by a naphthyridine core, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

1,5-Naphthyridines, a class of compounds related to 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid, have been shown to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Mecanismo De Acción

Target of Action

Naphthyridine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that naphthyridine derivatives can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . These interactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given the broad biological activities of naphthyridine derivatives , it’s likely that multiple pathways could be affected.

Result of Action

Given the diverse biological activities of naphthyridine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be modified to create a wide range of derivatives with different biological activities. However, they also have some limitations. For example, some derivatives may exhibit low solubility or toxicity, which can limit their use in biological assays.

Direcciones Futuras

There are several future directions for research on 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid and its derivatives. One direction is the development of new derivatives with improved biological activities and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of these compounds and their interactions with specific enzymes or receptors. Additionally, the potential use of these compounds in the treatment of various diseases, such as cancer and infectious diseases, should be explored.

Métodos De Síntesis

The synthesis of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid can be achieved through several methods. One of the most common methods is the reaction of 2-aminonicotinic acid with ethyl chloroformate in the presence of a base. Another method involves the reaction of 2-cyano-6-methoxypyridine with ethyl chloroformate in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.

Aplicaciones Científicas De Investigación

Química Medicinal

Los derivados de 1,5-naftiridina, que son estructuralmente similares al ácido 1-oxo-2H-2,7-naftiridina-4-carboxílico, tienen una importancia significativa en el campo de la química medicinal porque muchos de ellos exhiben una gran variedad de actividades biológicas .

Estrategias de Síntesis

La síntesis de 1,5-naftiridinas involucra estrategias relacionadas con la reactividad de estos compuestos con reactivos electrofílicos o nucleofílicos, en oxidaciones, reducciones, reacciones de acoplamiento cruzado, modificación de cadenas laterales o formación de complejos metálicos .

Propiedades Anticancerígenas

Las 1,6-naftiridinas funcionalizadas, que también son estructuralmente similares al ácido 1-oxo-2H-2,7-naftiridina-4-carboxílico, se han estudiado por sus propiedades anticancerígenas. Han mostrado resultados prometedores en diferentes líneas celulares de cáncer .

Agentes Anti-VIH

Específicamente, las 1,6-naftiridinas N-ariladas/cromona/ácido actúan como agentes anti-VIH .

Agentes Reguladores de las Hormonas Sexuales

Las 1,6-naftiridinas con (fenoxi-aril)urea actúan como agentes reguladores de las hormonas sexuales .

Complejos Metálicos

Las 1,5-naftiridinas pueden formar complejos metálicos, que podrían tener aplicaciones potenciales en varios campos .

Propiedades

IUPAC Name |

1-oxo-2H-2,7-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6-3-10-2-1-5(6)7(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDOQKGVRCECMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CNC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2458680.png)

![cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2458683.png)

![2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate](/img/structure/B2458687.png)

![3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile](/img/structure/B2458693.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2458701.png)